2-(Benzoylamino)-6,6,6-trifluoro-5-methoxyhexanoic acid
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Overview
Description
Preparation Methods
The synthesis of 6,6,6-trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid typically involves multiple steps, including the introduction of the trifluoromethyl group, methoxy group, and phenylformamido group onto a hexanoic acid backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Amidation: The phenylformamido group is typically introduced through an amidation reaction, where a phenylformamide derivative reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6,6,6-Trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
6,6,6-Trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate the effects of trifluoromethyl and methoxy groups on biological activity and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates with improved pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of 6,6,6-trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy and phenylformamido groups can influence its binding affinity and selectivity towards target proteins or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
6,6,6-Trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid can be compared with other similar compounds, such as:
6,6,6-Trifluoro-2-(phenylformamido)hexanoic acid: Lacks the methoxy group, which may result in different chemical and biological properties.
5-Methoxy-2-(phenylformamido)hexanoic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and metabolic stability.
6,6,6-Trifluoro-5-methoxyhexanoic acid: Lacks the phenylformamido group, which can influence its binding affinity and selectivity.
The presence of the trifluoromethyl, methoxy, and phenylformamido groups in 6,6,6-trifluoro-5-methoxy-2-(phenylformamido)hexanoic acid makes it unique and potentially more versatile in various applications .
Properties
Molecular Formula |
C14H16F3NO4 |
---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
2-benzamido-6,6,6-trifluoro-5-methoxyhexanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c1-22-11(14(15,16)17)8-7-10(13(20)21)18-12(19)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
OFQLCHYFCFLBGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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